molecular formula C5H13P B14335272 tert-Butyl(methyl)phosphane CAS No. 95837-79-9

tert-Butyl(methyl)phosphane

Cat. No.: B14335272
CAS No.: 95837-79-9
M. Wt: 104.13 g/mol
InChI Key: ZDQSBZHWCMBILH-UHFFFAOYSA-N
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Description

Historical Context and Evolution within Organophosphorus Chemistry

The field of organophosphorus chemistry has a rich history, with early work in the 19th century establishing the fundamental principles of phosphorus-carbon bond formation. mdpi.comresearchgate.net The development of tertiary phosphines as ligands for transition metals marked a significant milestone, unlocking new catalytic activities. However, for many years, the synthesis of chiral phosphine (B1218219) ligands primarily focused on incorporating chirality into the carbon backbone of the ligand, as seen in celebrated examples like DIOP, CHIRAPHOS, and BINAP. nih.govtcichemicals.com

The alternative approach, creating a stereogenic center at the phosphorus atom itself (P-stereogenic or P-chirogenic), remained a less explored area for a considerable period. nih.govacs.org This was largely due to significant synthetic challenges and concerns about the stereochemical stability of such compounds, as some could racemize through pyramidal inversion. nih.gov A landmark achievement in this subclass was the development of DIPAMP by Knowles and coworkers at Monsanto in the 1970s, which was famously used in the industrial synthesis of L-DOPA for treating Parkinson's disease. tcichemicals.comnih.gov Despite this success, the synthesis of P-stereogenic phosphines was often complex, limiting their widespread adoption for over two decades. tcichemicals.comnih.gov

A paradigm shift occurred with the development of methodologies utilizing phosphine-boranes as stable, crystalline, and manageable intermediates. nih.govresearchgate.net This innovation greatly simplified the synthesis and purification of P-stereogenic phosphines. tcichemicals.com It enabled the practical, large-scale preparation of key building blocks, including enantiomerically pure tert-butylmethylphosphine-borane. acs.orgbohrium.comthieme.de This specific intermediate, featuring the sterically demanding tert-butyl group and a small methyl group, proved to be exceptionally valuable for constructing a new generation of highly effective P-stereogenic ligands. rsc.orgresearchgate.net The ability to synthesize both (R)- and (S)-enantiomers of tert-butylmethylphosphine-borane opened the door to a diverse array of powerful chiral diphosphine ligands. researchgate.netacs.org

YearKey DevelopmentSignificance
1968 First catalytic asymmetric hydrogenation with a soluble chiral rhodium complex reported by Knowles and Sabacky. jst.go.jpLaid the groundwork for the field of asymmetric hydrogenation using chiral phosphine ligands.
1975 Development of DIPAMP by the Monsanto team. tcichemicals.comnih.govA pioneering P-stereogenic diphosphine ligand that achieved high enantioselectivity and was used for the industrial synthesis of L-DOPA. tcichemicals.com
Late 1990s Emergence of new P-stereogenic phosphines with superior performance via phosphine-borane chemistry. nih.govacs.orgThe phosphine-borane methodology overcame many synthetic hurdles, making P-stereogenic ligands more accessible and leading to a resurgence in their development. tcichemicals.comnih.gov
c. 2001 Synthesis of t-Bu-BisP, a C2-symmetric ligand derived from tert-butylmethylphosphine-borane. nih.govresearchgate.netDemonstrated the exceptional performance of ligands combining a rigid backbone with the tert-butyl(methyl)phosphino group, achieving very high enantioselectivities. nih.gov
Post-2001 Development of air-stable, crystalline P-stereogenic ligands like QuinoxP and BenzP*. researchgate.netacs.orgbohrium.comThese ligands, built from the tert-butyl(methyl)phosphane motif, combined high performance with practical stability, broadening their application in academia and industry. tcichemicals.comresearchgate.net

Significance as a P-Stereogenic Ligand in Asymmetric Catalysis

Chiral phosphorus ligands are critical components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.govacs.org P-stereogenic ligands, where the chirality resides on the phosphorus atom, possess an inherent advantage: the chiral center is positioned in close proximity to the metal's coordination sphere. acs.org This allows for highly effective transfer of chiral information to the substrate during the catalytic cycle.

The significance of the this compound unit stems from the large steric difference between the bulky tert-butyl group and the small methyl group. tcichemicals.comrsc.org When two of these phosphino (B1201336) groups are incorporated into a bidentate ligand, they create a well-defined and rigid C2-symmetric chiral environment upon chelation to a metal. nih.gov In the resulting metal complex, the bulky tert-butyl groups typically occupy quasi-equatorial positions to minimize steric strain, while the smaller methyl groups are forced into quasi-axial positions. nih.govjst.go.jp This fixed, conformationally rigid arrangement effectively blocks certain coordination pathways for the substrate, leading to exceptionally high enantioselectivity. tcichemicals.comnih.gov

Ligands derived from this compound, such as t-Bu-BisP, QuinoxP, and TangPhos, are recognized as "high-performance" or "privileged" ligands in asymmetric catalysis. nih.govresearchgate.net They have demonstrated remarkable efficacy, particularly in the rhodium-catalyzed asymmetric hydrogenation of various functionalized alkenes like dehydroamino acid derivatives and enamides, often achieving enantioselectivities exceeding 99% ee. nih.govacs.org The electron-rich nature of these alkyl-substituted phosphines also contributes to high catalytic activity. nih.govbohrium.com The development of these ligands has not only provided practical tools for synthesizing optically active compounds but has also been instrumental in mechanistic studies to elucidate the pathways of asymmetric hydrogenation. tcichemicals.com

LigandSubstrateReaction TypeEnantiomeric Excess (ee)
t-Bu-BisP Methyl α-acetylamidocinnamateRh-catalyzed Asymmetric Hydrogenation>99% nih.gov
t-Bu-MiniPHOS α-Dehydroamino acid derivativesRh-catalyzed Asymmetric HydrogenationUp to 99.9% nih.gov
QuinoxP Dehydroamino acid derivatives & EnamidesRh-catalyzed Asymmetric HydrogenationExcellent enantioselectivities acs.org
BenzP *Dehydroamino acid derivatives & EnamidesRh-catalyzed Asymmetric HydrogenationExcellent enantioselectivities acs.org
TangPhos α-Substituted enamidesRh-catalyzed Asymmetric HydrogenationVery high enantioselectivities acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl(methyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13P/c1-5(2,3)6-4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQSBZHWCMBILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)PC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586900
Record name tert-Butyl(methyl)phosphane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95837-79-9
Record name tert-Butyl(methyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl Methyl Phosphane and Its Precursors

Stereoselective Synthesis of Enantiopure tert-Butyl(methyl)phosphane

The synthesis of enantiomerically pure phosphines presents a significant challenge in synthetic chemistry. thieme.de The use of phosphine-borane complexes has emerged as a key strategy, providing stable, manageable intermediates for the construction of P-stereogenic centers. bohrium.comresearchgate.net

Strategies Employing P-Stereogenic Phosphine-Borane Intermediates

A significant advancement in the synthesis of enantiopure this compound involves the use of P-stereogenic phosphine-borane intermediates. thieme.deresearchgate.net Researchers at the Institute of Research in Biomedicine (IRB Barcelona) and the University of Barcelona have developed a convenient method to access both enantiomers of tert-butylmethylphosphine–borane (B79455), highlighting its role as a critical building block for P-stereogenic ligands. thieme.de

One effective strategy begins with the readily available starting material, trichlorophosphane, to produce an air- and moisture-stable secondary phosphine (B1218219) oxide. This approach avoids the use of hazardous starting materials often associated with previous synthetic methods. researchgate.net Another innovative one-pot reductive methodology utilizes tert-butylmethylphosphinous acid–borane, which is accessible in both enantiomeric forms from cis-1,2-aminoindanol and tert-butyldichlorophosphine. researchgate.net This process relies on the reduction of a mixed anhydride, with tetrabutylammonium (B224687) borohydride (B1222165) proving to be the most effective reducing agent. researchgate.net

The ephedrine (B3423809) methodology has also been successfully employed for the stereoselective synthesis of P-chirogenic diphosphinotriazoles. bohrium.com Furthermore, chlorophosphine-borane complexes serve as valuable P-chirogenic electrophilic building blocks. These complexes, which exhibit good configurational stability, can be reacted with organometallic nucleophiles to generate a variety of P-chiral tertiary phosphine boranes through a substitution reaction that proceeds with an inversion of configuration at the phosphorus center. beilstein-journals.org

A key intermediate, tert-(butyl)methylphosphine borane, can be synthesized from tert-(butyl)methylphosphinous acid borane. researchgate.net This intermediate is pivotal for creating P-stereogenic dialkylaminophosphine boranes. researchgate.net The synthesis of various P-stereogenic secondary phosphine-boranes has been achieved with high enantioselectivity through the asymmetric addition of a primary phosphine to electron-deficient alkenes, catalyzed by a novel unsymmetric bisphosphine (PCP') pincer-nickel complex. researchgate.net This method yields products in good yields (57-92%) and high enantiomeric excess (up to 99%). researchgate.net

Development of Scalable and Efficient Synthetic Pathways

The development of scalable synthetic routes is essential for the practical application of chiral phosphine ligands in industrial processes. While some methods for producing enantiopure dialkyl phosphine boranes have been limited to a small scale due to the need for preparative HPLC separation, significant progress has been made in developing large-scale preparations. bohrium.comacs.org

A notable scalable synthesis has been developed for the enantiomers of tert-butylmethylphosphine borane. bohrium.com This method is crucial as P-stereogenic intermediates bearing a tert-butyl(methyl)phosphino group are vital for preparing several widely used diphosphine ligands. researchgate.net One such ligand, Enantiopure 2,3-bis(tert-butylmethylphosphino)quinoxaline (B1286896) (QuinoxP*), is an air-stable crystalline solid that demonstrates excellent enantioinduction in catalytic asymmetric syntheses. bohrium.com

Researchers have also focused on creating practical, chromatography-free syntheses. For instance, a scalable synthesis for a chemokine receptor antagonist highlights the use of t-Bu₃P as a ligand in a Buchwald–Hartwig amination reaction. acs.org Furthermore, a facile and scalable synthesis of α-methyl cysteine has been described, which is relevant for various applications, including solid-phase peptide synthesis. thieme-connect.com

The table below summarizes key aspects of scalable synthetic pathways for this compound and related compounds.

FeatureDescriptionReference(s)
Starting Material Trichlorophosphane researchgate.net
Key Intermediate tert-Butylmethylphosphine borane bohrium.com
Key Ligand Example QuinoxP* bohrium.com
Scalable Reaction Buchwald–Hartwig amination acs.org
Related Scalable Synthesis α-Methyl Cysteine thieme-connect.com

Preparation of Functionalized tert-Butyl(methyl)phosphino Derivatives

Functionalized phosphine ligands are in high demand for their tailored electronic and steric properties in catalysis. acs.org The tert-butyl(methyl)phosphino group serves as a versatile scaffold for creating a diverse range of functionalized derivatives. researchgate.netresearchgate.net

A one-pot procedure has been developed for preparing functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands. acs.org This method involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine, offering a more cost-effective and time-efficient alternative to previous methods. acs.org

Enantiopure tert-butylmethylphosphine-borane is a key starting material for synthesizing electron-rich P-stereogenic bisphosphine ligands like "BenzP*". This ligand has been conveniently prepared from o-dibromobenzene and has shown exceptional performance in rhodium-catalyzed asymmetric hydrogenations. acs.org

The synthesis of P-stereogenic diphosphine ligands often relies on intermediates bearing the tert-butyl(methyl)phosphino group. researchgate.net These chiral organophosphorus compounds are widely utilized as ligands in transition-metal catalysis. researchgate.net

The table below presents examples of functionalized tert-butyl(methyl)phosphino derivatives and their synthetic precursors.

DerivativePrecursor(s)Synthetic MethodReference(s)
Functionalized di-tert-butylphosphinobiphenyl ligandsArylmagnesium halides, benzyne, chlorodialkylphosphineOne-pot procedure acs.org
BenzP*o-Dibromobenzene, enantiopure tert-butylmethylphosphine-boraneNot specified acs.org
P-stereogenic diphosphine ligandsIntermediates with tert-butyl(methyl)phosphino groupNot specified researchgate.net

Research on Derivatization Methods for Analytical and Synthetic Purposes

Derivatization techniques are instrumental in both the analysis of phosphine compounds and the synthesis of novel molecular architectures with unique properties.

Chemical Derivatization for Enhanced Spectroscopic Analysis in Research

Chemical derivatization is a powerful tool for enhancing the detectability of compounds in various spectroscopic techniques. mdpi.comddtjournal.com In the context of organophosphorus compounds, derivatization is often employed to improve their analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com

For instance, silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common method for derivatizing phosphonic acids, including methylphosphonic acid (MPA), to make them amenable to GC-MS analysis. mdpi.com Another derivatizing agent, pentafluorobenzyl bromide (PFBBr), has been used to derivatize phosphonic acids for detection in biological samples. mdpi.com

In the realm of nuclear magnetic resonance (NMR) spectroscopy, chiral derivatizing agents are crucial for determining the enantiopurity of chiral molecules. acs.org A three-component chiral derivatization protocol has been developed to determine the enantiopurity of S-chiral sulfinamides using ¹H and ¹⁹F NMR spectroscopy. acs.org The absolute configuration of compounds like tert-butyl-1-(2-methylnaphthyl)phosphine oxide has been determined using a combination of vibrational absorption and circular dichroism spectra, supported by ab initio calculations and NMR spectroscopy with chiral solvating agents. acs.org

A novel derivatization protocol using 3-methyl-1-p-tolyltriazene (MTT) has been introduced for the quantitative methylation of phospholipids, enabling their analysis by multisegment injection-nonaqueous capillary electrophoresis-mass spectrometry (MSI-NACE-MS). nih.gov

The table below summarizes various derivatization reagents and their applications in the analysis of related compounds.

Derivatization ReagentAnalyte TypeAnalytical TechniquePurposeReference(s)
MTBSTFAPhosphonic acidsGC-MSEnhance volatility and detectability mdpi.com
PFBBrPhosphonic acidsGC-MSEnhance detectability in biological matrices mdpi.com
Chiral Derivatizing AgentsS-chiral sulfinamidesNMR SpectroscopyDetermine enantiopurity acs.org
(+)-(S)-Mandelic acidtert-Butyl-1-(2-methylnaphthyl)phosphine oxideNMR SpectroscopyChiral solvating agent for configuration determination acs.org
MTTPhospholipidsMSI-NACE-MSQuantitative methylation for enhanced analysis nih.gov

Synthetic Derivatization for Novel Ligand Architectures

The synthetic modification of the this compound framework allows for the creation of novel ligand architectures with tailored steric and electronic properties for applications in catalysis. d-nb.infoacs.org The design of new phosphine ligands is critical for advancing the field of cross-coupling reactions and other transition-metal-catalyzed transformations. ucla.edubeilstein-journals.org

Electron-rich, bulky aryldialkylphosphine ligands, where the alkyl groups can be tert-butyl, have been instrumental in the palladium-catalyzed formation of diaryl ethers. acs.org The bulky and basic nature of these ligands is believed to accelerate the reductive elimination step. acs.org Similarly, tri-tert-butylphosphine (B79228) has been used as a ligand in the palladium-catalyzed C-C coupling of acetals with boronic acids. d-nb.infobeilstein-journals.org

The development of novel P,N-heterocyclic phosphine ligands has also garnered significant attention. d-nb.infobeilstein-journals.org These ligands combine the properties of phosphorus and nitrogen heteroatoms, offering unique coordination chemistry. d-nb.infobeilstein-journals.org Synthetic protocols for these ligands often involve P-C and P-N bond formation reactions. d-nb.infobeilstein-journals.org

Furthermore, novel PTA-derivatives (1,3,5-triaza-7-phosphaadamantane) have been synthesized for use in selective catalytic reactions. For example, the introduction of a tert-butyl group into the PTA framework has been investigated to study its effect on catalytic performance in hydroformylation reactions. core.ac.uk

The table below provides examples of novel ligand architectures derived from or related to this compound.

Ligand ArchitectureKey Feature(s)Application(s)Reference(s)
Bulky aryldialkylphosphinesElectron-rich, sterically hinderedPd-catalyzed diaryl ether synthesis acs.org
Tri-tert-butylphosphineBulky phosphinePd-catalyzed C-C coupling d-nb.infobeilstein-journals.org
P,N-heterocyclic phosphinesCombined P and N heteroatomsOrganometallic catalysis d-nb.infobeilstein-journals.org
tert-Butyl PTA-derivativeModified PTA frameworkCatalytic hydroformylation core.ac.uk

Coordination Chemistry of Metal Complexes with Tert Butyl Methyl Phosphane Ligands

Characterization of Ligand Properties and Their Influence on Coordination

The specific properties of tert-butyl(methyl)phosphane as a ligand are crucial in determining the geometry, stability, and catalytic activity of its metal complexes. The interplay between its size and electron-donating ability governs its coordination behavior.

The steric and electronic properties of a phosphine (B1218219) ligand are critical to its function in a metal complex. These are often quantified by the Tolman cone angle (a measure of steric bulk) and its basicity (a measure of its electron-donating ability).

Steric Parameters: Cone Angle

The Tolman cone angle for phosphine ligands provides a quantitative measure of their steric footprint around a metal center. While the precise cone angle for this compound is not commonly cited, it can be estimated by comparing it to related, well-characterized phosphines. For instance, trimethylphosphine (B1194731) has a cone angle of 118°, while the significantly bulkier tri-tert-butylphosphine (B79228) has a cone angle of 182°. cdnsciencepub.com The substitution of one methyl group in trimethylphosphine with a bulky tert-butyl group in this compound results in a ligand that is sterically demanding, though less so than tri-tert-butylphosphine. The steric bulk of the tert-butyl group significantly influences the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers and promoting specific catalytic pathways. researchgate.netwgtn.ac.nz

Electronic Parameters: Basicity

The basicity of a phosphine, often expressed by its pKa value, reflects its ability to donate its lone pair of electrons to a metal center. Alkylphosphines are generally more basic than arylphosphines. Tri-tert-butylphosphine is one of the most basic phosphines known, with a pKa of 11.40. cdnsciencepub.comcdnsciencepub.com The high electron-donating ability of the tert-butyl group suggests that this compound is also a strongly basic ligand. This high basicity enhances the electron density on the metal center, which can influence the stability of the complex and its reactivity in processes like oxidative addition. The electronic properties of ligands containing tert-butyl and methyl groups on the phosphorus atom have been shown to be more basic than many common phosphines like triphenylphosphine. wgtn.ac.nz

Interactive Table: Comparison of Phosphine Ligand Properties

LigandCone Angle (°)pKa
PH₃87-14
P(CH₃)₃1188.65
P(C₆H₅)₃1452.73
P(c-C₆H₁₁)₃1709.70
P(t-Bu)(CH₃)₂ (estimated ~135-145)(estimated >8.65)
P(t-Bu)₂(CH₃) (estimated ~160-170)(estimated >9)
P(t-Bu)₃18211.40

Note: Estimated values are based on trends from related phosphines.

The incorporation of the tert-butyl(methyl)phosphino group into larger, multi-functional ligand scaffolds has led to the development of sophisticated polydentate and hemilabile systems. These architectures offer enhanced stability and novel reactivity patterns compared to their monodentate counterparts.

Polydentate Ligands: Bidentate phosphine ligands containing tert-butylmethylphosphino groups have proven to be highly effective in asymmetric catalysis. researchgate.net For example, enantiomerically pure 1,2-bis(tert-butylmethylphosphino)benzene (BenzP) and 2,3-bis(tert-butylmethylphosphino)quinoxaline (B1286896) (QuinoxP) have been synthesized and used to create rhodium complexes that are highly active and selective catalysts for the asymmetric hydrogenation of various functionalized alkenes. researchgate.netfigshare.com The rigidity of the ligand backbone combined with the chiral, electron-rich phosphine centers is crucial for their success. figshare.com Similarly, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) is a well-known "alpha ligand" that forms stable chelate complexes with metals like palladium and is used in high-performance carbonylation catalysis. nih.govpreprints.org

Hemilabile Ligands: Hemilability refers to the ability of a polydentate ligand to have one donor group reversibly dissociate from the metal center, creating a vacant coordination site for catalysis. Ligands incorporating a strong phosphine donor (like a tert-butylphosphino group) and a weaker donor (e.g., an ether, thioether, or amine) can exhibit this behavior. For instance, thioether-phosphane ligands such as 2-(tBuS)C₆H₄CH₂PPh₂ have been synthesized and complexed with palladium. researchgate.net While the primary coordination is through the phosphine, the weaker thioether can coordinate and de-coordinate, potentially influencing the catalytic cycle. The development of pincer ligands, such as those with a PCP framework (two phosphine donors linked by an aromatic backbone), often incorporating bulky tert-butyl groups, provides another important class of polydentate systems where the ligand framework strongly influences the metal's coordination sphere and reactivity. acs.orgrsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes bearing this compound ligands has been extensively explored, leading to a vast family of compounds with diverse structures and applications. Advanced characterization techniques are indispensable for elucidating their precise structures and understanding their behavior in solution.

The robust and electron-rich nature of this compound and its derivatives makes them excellent ligands for a wide range of transition metals, particularly those in the mid to late d-block.

Palladium and Platinum: Palladium and platinum complexes featuring tert-butyl phosphine ligands are among the most studied, largely due to their applications in cross-coupling and carbonylation catalysis. nih.gov Complexes such as [PdCl₂{P(t-Bu)₂Me}₂] and their platinum analogues are common. iucr.org The steric bulk of the ligand often dictates a trans geometry in square planar complexes. wgtn.ac.nziucr.org Bidentate ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene react with palladium sources to form stable chelate complexes. rsc.org

Rhodium and Iridium: Rhodium complexes with chiral bidentate ligands like (S,S)-1,2-bis(tert-butylmethylphosphino)ethane are powerful catalysts for asymmetric hydrogenation. orgsyn.orgjst.go.jp The synthesis typically involves reacting a rhodium precursor like [Rh(COD)₂]BF₄ with the phosphine ligand. rsc.org Iridium complexes have also been prepared; for example, the reaction of [NH₄]₂[IrCl₆] with P(t-Bu)₂Me can yield dinuclear iridium complexes like [HP-t-Bu₂Me][Ir₂Cl₇(P-t-Bu₂Me)₂]. researchgate.net

Gold: Gold(I) and Gold(III) complexes have been synthesized with chiral bis(tert-butylmethylphosphino) ligands. bohrium.comnih.gov For example, reacting gold precursors like [HAuCl₄] or [AuCl(tht)] with (R,R)-(-)-2,3-bis(t-butylmethylphosphino)quinoxaline yields stable gold(I) and gold(III) complexes. nih.govuky.edu These are often characterized by linear geometry at the Au(I) center. rsc.org

Ruthenium: Ruthenium complexes such as RuHCl(CO){P(t-Bu)₂Me}₂ have been synthesized and their reactivity studied. These complexes can react with acids like HCl to form dihydrogen complexes. researchgate.net

Nickel: Nickel complexes with tert-butyl phosphine ligands are active in various catalytic reactions. The reaction of Ni(cod)₂ with PMe(t-Bu)₂ has been used to generate catalysts for cycloaddition reactions. researchgate.net The synthesis of nickel(II) dimethyl complexes with chelating di-N-heterocyclic carbenes and phosphine ligands, including those with tert-butyl groups, has also been reported. york.ac.uk

Iron and Osmium: While less common, iron and osmium complexes with tert-butyl phosphine ligands have been prepared. For instance, ferrocene-based diphosphine ligands containing tert-butyl(pyridin-2-yl)phosphanyl groups have been developed for palladium catalysis, highlighting the integration of these phosphines with other organometallic fragments. nih.gov

A combination of spectroscopic and diffraction methods is essential for the unambiguous characterization of metal complexes containing this compound ligands.

NMR spectroscopy is the most powerful tool for characterizing the structure and dynamics of these complexes in solution.

¹H and ¹³C NMR: These techniques are used to characterize the organic framework of the ligand. In ¹H NMR, the methyl and tert-butyl protons of the phosphine ligand show characteristic signals, often with coupling to the phosphorus atom (²JPH and ³JPH, respectively). The diastereotopic nature of protons in chiral complexes or in sterically hindered environments can lead to more complex spectra. acs.org

³¹P NMR: This is arguably the most informative NMR technique for studying phosphine complexes. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination environment, including the metal to which it is bound, the oxidation state of the metal, and the nature of the other ligands. Coordination to a metal center typically results in a significant downfield shift compared to the free phosphine. For platinum complexes, coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% abundance) provides a characteristic satellite pattern with a large ¹JPtP coupling constant, which is a definitive indicator of coordination. wgtn.ac.nz

CP/MAS NMR: Cross-Polarization Magic-Angle Spinning (CP/MAS) is a solid-state NMR technique used to obtain high-resolution spectra of solid samples, providing a bridge between solution NMR and X-ray diffraction data.

VT-NMR and EXSY: Variable-Temperature (VT) NMR is used to study dynamic processes, such as ligand exchange or fluxional behavior of the complex in solution. researchgate.net By recording spectra at different temperatures, one can observe the coalescence of signals as dynamic processes become fast on the NMR timescale. Exchange Spectroscopy (EXSY) is a 2D NMR technique that can directly identify chemical exchange pathways, providing mechanistic insights into the dynamic behavior of these complexes. Low-temperature NMR studies, for example, have been crucial in elucidating the reaction pathways in rhodium-catalyzed asymmetric hydrogenation. figshare.com

Interactive Table: Representative ³¹P NMR Data for this compound Complexes

Complex TypeMetalExample Complex³¹P Chemical Shift (δ, ppm)Key Features
Free Ligand-P(t-Bu)₂Me~26Reference for coordination shift
Palladium(II)Pdtrans-[PdCl₂{P(t-Bu)₂Me}₂]~40-50Downfield shift upon coordination
Platinum(II)Pttrans-[PtCl₂{P(t-Bu)₂Me}₂]~20-30¹JPtP coupling (~2400 Hz)
Rhodium(I)Rh[Rh(COD){(S,S)-t-Bu-BISP*}]⁺~60-70¹JRhP coupling (~150 Hz)
Gold(I)Au[AuCl{P(t-Bu)₂Me}]~55-65Sharp singlet for linear complex
Nickel(0)Ni[Ni(CO)₃{P(t-Bu)₂Me}]~35-45Coordination shift

Note: Chemical shifts are approximate and can vary significantly with solvent and other ligands.

Advanced Spectroscopic and Diffraction Techniques for Complex Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for the characterization of metal complexes containing this compound. This technique provides valuable insights into the bonding and structure of these compounds, particularly by monitoring the vibrational frequencies of key functional groups upon coordination of the phosphane ligand to a metal center.

In metal carbonyl complexes, the stretching frequency of the carbon-monoxide bond (ν(CO)) is particularly sensitive to the electronic properties of the other ligands present. The this compound ligand is a strong electron donor. When it coordinates to a metal center, it increases the electron density on the metal. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands. This back-donation strengthens the metal-carbon bond and weakens the carbon-oxygen bond, resulting in a decrease in the ν(CO) stretching frequency. This effect can be used to assess the electronic influence of the phosphane ligand.

The IR spectra of metal-phosphane complexes also exhibit characteristic bands corresponding to the vibrations of the ligand itself. The frequencies associated with the metal-phosphorus bond are typically found in the far-infrared region. For instance, in dimeric mercury(II) halide complexes with bulky phosphanes, the Hg-P stretching frequencies have been identified in the Raman spectra. cdnsciencepub.com In a study of various transition metal complexes with a tridentate SNS ligand featuring bulky tert-butyl groups, the metal-sulfur and metal-nitrogen stretching vibrations were identified, indicating the coordination of the ligand. academie-sciences.fr

Furthermore, changes in the vibrational bands of the tert-butyl and methyl groups of the phosphane ligand upon coordination can provide additional structural information. For example, shifts in the C-H stretching and bending frequencies can indicate interactions between the ligand and the metal center or other ligands in the coordination sphere. acs.org

The table below presents representative IR data for metal complexes, illustrating the influence of phosphane coordination on CO stretching frequencies.

Complex TypeLigand (L)ν(CO) (cm⁻¹)Reference
[Mo(CO)₃(L)]PPh₂CH₂C(Buᵗ)=N-N=C(Me)CH₂S(C₆H₄Me-4)Not specified researchgate.net
[W(CO)₃(L)]PPh₂CH₂C(Buᵗ)=N-N=C(Me)CH₂S(C₆H₄Me-4)Not specified researchgate.net
[Rh(CO)Cl(L)]CpC(BzPPh₂)₂1991, 1975 mdpi.com
[IrCl(CO)₂(p-toluidine)] with L'L' = PPh₂CH₂C(Buᵗ)=N-N=CMe(C₆H₃NO₂-4)Not specified researchgate.net
X-ray Crystallography

In numerous studies, X-ray diffraction has been used to characterize the solid-state structures of these complexes. For example, the crystal structure of a dinuclear iridium complex, [HP-t-Bu₂Me][Ir₂Cl₇(P-t-Bu₂Me)₂], was determined, revealing a chloride-bridged face-sharing bioctahedral geometry. researchgate.net Similarly, the structure of a tetrahedral iron(II) complex, FeCl₂((PBuᵗ₂Me)₂)₂, was elucidated, showing a crystallographic C₂ axis and an unusually small P-Fe-P angle of 106.38(3)°. researchgate.net

The steric bulk of the tert-butyl group in this compound significantly influences the coordination geometry. This is evident in the crystal structures of various complexes where the ligand's size dictates the arrangement of other ligands and can lead to distorted geometries. For instance, in a five-coordinate copper(II) complex with a sterically constrained ligand, the geometry was found to be a distorted trigonal-bipyramidal. researchgate.net

The table below summarizes key structural parameters obtained from X-ray crystallographic studies of selected metal complexes containing this compound or related bulky phosphane ligands.

ComplexMetal-Phosphorus Bond Length (Å)Key Bond Angles (°)Coordination GeometryReference
[PdCl₂((tBu₂iPr)PSe)₂]--trans square-planar iucr.org
[PdBr₂((tBu₂iPr)PSe)₂]--trans square-planar iucr.org
[PtCl₂((tBu₂iPr)PS)₂]--trans square-planar iucr.org
FeCl₂((PBuᵗ₂Me)₂)₂2.506(1)P-Fe-P = 106.38(3)Tetrahedral researchgate.net
[MoCl₄(PMeCl₂)₃]--Capped-octahedral canada.ca
[ZnBr₂(tbtmp)]--Distorted pseudo-bipyramidal academie-sciences.fr
Mössbauer Spectroscopy

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a powerful technique for investigating the electronic structure of iron complexes containing this compound and related ligands. This method provides information about the oxidation state, spin state, and coordination environment of the iron nucleus through the analysis of two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). acs.orgacs.org

The isomer shift is sensitive to the s-electron density at the iron nucleus and is therefore indicative of the metal's oxidation and spin state. acs.org For instance, high-spin iron(II) complexes typically exhibit isomer shifts in the range of 0.9-1.0 mm/s, while low-spin iron(II) complexes show lower values. nih.govresearchgate.net In a study of iron(II) complexes with phosphanido ligands, Mössbauer spectroscopy revealed them to be high-spin iron(II) species. mostwiedzy.pl

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient at the nucleus. This parameter provides information about the symmetry of the electronic and geometric environment around the iron atom. A non-zero quadrupole splitting indicates a deviation from cubic symmetry.

Several studies have utilized ⁵⁷Fe Mössbauer spectroscopy to characterize iron complexes with bulky phosphane ligands. For example, the spectrum of [Fe(Ph2Tp)(ISQtBu)] exhibited a broad doublet with an isomer shift of 0.97 mm/s and a large quadrupole splitting of 3.5 mm/s, confirming the presence of an Fe(II) center. nih.gov Similarly, the Mössbauer spectrum of a diiron(I)-sulfide complex, showed an isomer shift of 0.67 mm/s and a quadrupole splitting of 2.17 mm/s, which are distinct from its diiron(II) precursor. nih.gov

The table below presents Mössbauer data for selected iron complexes, illustrating the application of this technique in their characterization.

ComplexIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Iron Oxidation StateReference
[Fe(Ph2Tp)(ISQtBu)]0.973.5Fe(II) nih.gov
Diiron(I)-sulfide complex (2-Me)0.672.17Fe(I) nih.gov
Diiron(I)-sulfide complex (3-Me)0.642.28Fe(I) nih.gov
Diiron(II)-sulfide complex (1-Me)0.590.89Fe(II) nih.gov
[LMe3FeCl]₂ (solid)0.932.14Fe(II) acs.org
[LMe3FeCl]₂ (in THF)0.902.13Fe(II) acs.org
Studies of Fluxionality and Diastereotopy in Organometallic Systems

The chiral nature of this compound, which has a stereogenic phosphorus center, and its dynamic coordination behavior make it a valuable ligand for studying fluxionality and diastereotopy in organometallic complexes using Nuclear Magnetic Resonance (NMR) spectroscopy. Variable-temperature NMR studies are particularly insightful, allowing for the investigation of dynamic processes such as ligand exchange and intramolecular rearrangements. csic.escdnsciencepub.comnih.gov

Fluxionality refers to processes where a molecule undergoes rapid, low-energy rearrangements between equivalent structures. In complexes with this compound, this can involve the rotation of the phosphane ligand around the metal-phosphorus bond or the exchange of the phosphane with other ligands or solvent molecules. These dynamic behaviors can often be observed by changes in the NMR spectra as the temperature is varied. researchgate.netethernet.edu.et

Diastereotopy arises when chemically equivalent groups in a molecule are in a diastereomeric relationship due to the presence of a chiral center. In complexes of this compound, the protons of a methylene (B1212753) group or the methyl groups of an isopropyl substituent attached to the metal can become diastereotopic and exhibit distinct signals in the ¹H NMR spectrum. The observation of diastereotopic groups can provide evidence for the coordination of the chiral phosphane ligand.

For example, in certain titanium ketimido complexes, the methyl groups are diastereotopic. However, rapid rotation around the Ti-N bond can lead to the coalescence of their NMR signals at higher temperatures. ethernet.edu.et Similarly, variable-temperature NMR studies of π-allylic palladium(II) complexes with tertiary phosphanes have been used to investigate the exchange of syn and anti proton sites, providing mechanistic insights into these dynamic systems. cdnsciencepub.com The fluxionality of scandium dialkyl complexes has also been studied, revealing a process that equilibrates the diastereotopic alkyl groups. acs.org

Steric and Electronic Influence of this compound on Metal Coordination Geometry and Stability

The coordination chemistry of this compound is significantly governed by a combination of its steric and electronic properties. These factors have a profound impact on the geometry of the resulting metal complexes, their stability, and their reactivity. researchgate.net

Steric Influence:

Coordination Number: Bulky ligands like this compound tend to favor lower coordination numbers at the metal center, as they sterically hinder the approach of additional ligands.

Coordination Geometry: The steric pressure exerted by the ligand can cause distortions from idealized coordination geometries. researcher.lifenih.gov For example, it can lead to wider ligand-metal-ligand angles for the other ligands in the coordination sphere.

Stability: The steric bulk can enhance the stability of a complex by kinetically hindering decomposition pathways, such as ligand dissociation or reactions with other species. The bulky groups can effectively shield the metal center. scbt.com

Electronic Influence:

The electronic properties of a phosphane ligand are determined by its ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal into its P-C σ* orbitals (π-acceptance). The electronic effect is often quantified by the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of a standard nickel carbonyl complex, [Ni(CO)₃L].

Alkylphosphanes like this compound are generally considered to be strong σ-donors and weak π-acceptors. The tert-butyl and methyl groups are electron-releasing, which increases the electron density on the phosphorus atom and enhances its ability to donate to the metal. This strong electron-donating character can stabilize metals in higher oxidation states and influence the reactivity of other ligands in the complex. For example, increased electron density on the metal can enhance back-donation to π-acceptor ligands like CO, as observed in IR spectroscopy. The electronic donating ability of di-tert-butylphosphine (B3029888) groups is noted to be stronger than that of diphenylphosphine (B32561) groups.

The interplay of these steric and electronic effects is crucial in catalysis, where fine-tuning these properties can lead to enhanced activity and selectivity. ucla.edu

The following table compares the Tolman parameters for some common bulky phosphane ligands to provide context for the expected properties of this compound.

Phosphane LigandTolman Cone Angle (θ) (°)Tolman Electronic Parameter (ν(CO)) (cm⁻¹)
P(t-Bu)₃1822056.1
PCy₃1702056.4
PPh₃1452068.9
PMe₃1182064.1
Fc₃P1852062.3

(Data for P(t-Bu)₃, PCy₃, PPh₃, PMe₃ from standard literature; Data for Fc₃P from reference nih.govacs.org)

Catalytic Applications and Performance of Tert Butyl Methyl Phosphane Complexes

General Principles of Homogeneous Catalysis with Phosphine (B1218219) Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, heavily relies on the use of transition metal complexes. dalalinstitute.com Phosphine ligands, such as tert-butyl(methyl)phosphane, are crucial in this field due to their ability to fine-tune the catalytic properties of the metal center. dalalinstitute.com The steric and electronic characteristics of the phosphine ligand can be manipulated by altering the substituents on the phosphorus atom. dalalinstitute.com This fine-tuning is paramount for controlling the activity and selectivity of the catalyst. researchgate.net

Phosphines are L-type ligands, meaning they are neutral two-electron donors. dalalinstitute.com They form complexes with metals in various oxidation states and enhance the solubility of these complexes in organic solvents, a key feature for homogeneous catalysis. dalalinstitute.com The coordination of a phosphine ligand to a metal center influences the metal's reactivity, often facilitating key catalytic steps such as oxidative addition and reductive elimination. The size of the ligand, often quantified by the cone angle, plays a significant role in determining the selectivity of a catalytic reaction, for instance, in hydroformylation processes. dalalinstitute.com Electron-rich phosphines, a category that includes this compound, are particularly valuable for enabling challenging reactions, including certain gold-catalyzed and palladium-catalyzed coupling reactions. gessnergroup.com

The introduction of chirality at the phosphorus atom of a phosphine ligand, creating a P-chiral or P-stereogenic ligand, is a powerful strategy in asymmetric catalysis. tcichemicals.com Chiral phosphine ligands coordinate to a metal center to create a chiral environment, which can induce enantioselectivity in the products of a catalytic reaction. tcichemicals.com The development of P-chiral phosphine ligands has been a significant area of research, with early successes including the industrial production of L-DOPA via rhodium-catalyzed asymmetric hydrogenation using the DIPAMP ligand. tcichemicals.comacs.org

Conformationally rigid P-chiral phosphine ligands that feature a bulky group, like a tert-butyl group, and a smaller group, such as a methyl group, on the phosphorus atom have shown excellent enantioselectivity and catalytic efficiency in various transition-metal-catalyzed asymmetric reactions. tcichemicals.com The steric and electronic disparity between the substituents on the phosphorus atom is key to creating a highly selective chiral pocket around the metal center. acs.org The synthesis of these ligands has been made more accessible through the use of phosphine-borane intermediates. tcichemicals.com

Ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline (B1286896) (QuinoxP*) are examples of air-stable, P-chiral bisphosphine ligands that have demonstrated high enantioinduction capabilities in both academic and industrial settings. tcichemicals.com The effectiveness of these ligands stems from the formation of a rigid five-membered chelate ring with the metal, where the steric difference between the tert-butyl and methyl groups directs the stereochemical outcome of the reaction. acs.org

Specific Catalytic Transformations Mediated by this compound Complexes

Complexes of this compound and its derivatives have proven to be highly effective catalysts for a variety of important organic transformations.

Rhodium complexes of P-chiral phosphine ligands containing the tert-butyl(methyl)phosphino group have shown exceptional performance in the asymmetric hydrogenation of functionalized alkenes. acs.orgacs.org For instance, rhodium complexes of 1,2-bis(tert-butylmethylphosphino)benzene (BenzP*) and its derivatives exhibit high enantioselectivities and catalytic activities in the hydrogenation of dehydroamino acid derivatives and enamides. acs.orgacs.org These catalysts have practical applications in the synthesis of chiral pharmaceutical ingredients. acs.orgacs.org

The rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane has also been shown to be a highly active and enantioselective catalyst for the hydrogenation of a broad range of substrates. acs.org Mechanistic studies, including NMR and DFT calculations, have been conducted to understand the origin of enantioselection in these reactions. acs.orgacs.org

SubstrateLigandCatalyst SystemEnantiomeric Excess (ee)Reference
Methyl α-acetamidocinnamateBenzP*[Rh(cod)L]BF4>99% acs.org
(Z)-α-acetamidocinnamate(R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methaneRh complex>99% acs.org

Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes. researchgate.net The selectivity of this reaction, particularly the ratio of linear to branched aldehydes, is strongly influenced by the phosphine ligands used. dalalinstitute.comresearchgate.net While many industrial processes still use triphenylphosphine, there is ongoing research into new ligand systems to improve selectivity and activity. google.com

Alkoxycarbonylation is another important carbonylation reaction that produces esters from alkenes, carbon monoxide, and an alcohol. nih.gov Palladium catalysts with bidentate phosphine ligands are commonly used. For instance, the industrial production of methyl methacrylate (B99206) involves the palladium-catalyzed alkoxycarbonylation of ethene using 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPX). rsc.org The selectivity of alkoxycarbonylation reactions towards linear or branched products is dependent on the catalytic system and the substrate. rsc.org

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is one of the most widely used of these reactions. organic-chemistry.org The choice of phosphine ligand is critical for the success of Suzuki couplings, especially when using less reactive aryl chlorides. princeton.edunih.gov Electron-rich and sterically demanding phosphines, such as tri-tert-butylphosphine (B79228), have been shown to be highly effective ligands for these reactions, often allowing them to proceed at room temperature. organic-chemistry.orgmit.edu

C-H activation is an emerging area in organic synthesis that aims to form C-C bonds by directly functionalizing ubiquitous C-H bonds. mt.comtcichemicals.com This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tcichemicals.com Transition metal catalysts, often in conjunction with phosphine ligands, play a key role in mediating these transformations. mt.com

Coupling PartnersLigandCatalyst SystemYieldReference
Aryl bromide and arylboronic acidP(t-Bu)3Pd2(dba)3High mit.edu
Aryl chloride and arylboronic acidP(t-Bu)3Pd(OAc)2Good to Excellent princeton.edu

Palladium-catalyzed oxidative amination of alkenes, also known as the aza-Wacker reaction, is a valuable method for the synthesis of nitrogen-containing compounds such as enamines and allylic amines. acs.orgmdpi.com These reactions can proceed via either intra- or intermolecular pathways and often utilize molecular oxygen as the terminal oxidant. acs.orgmdpi.com The reaction is initiated by aminopalladation of the alkene, followed by β-hydride elimination to form the product. acs.org

Carbon Dioxide (CO₂) Hydrogenation

The catalytic hydrogenation of carbon dioxide (CO₂) into valuable chemicals such as formate (B1220265) and methanol (B129727) is a critical area of research for sustainable chemistry. This process often relies on transition metal complexes where the ligand plays a crucial role in the catalytic cycle. While various phosphine ligands have been explored in this context, the specific application of complexes containing the this compound ligand in CO₂ hydrogenation is not extensively documented in recent scientific literature. Research in this area has often focused on phosphine-free systems or complexes with multidentate phosphine ligands, such as PNP pincer-type ligands, to facilitate the activation of H₂ and the subsequent reduction of CO₂. rsc.orgrsc.orgcnr.it For instance, studies have described ruthenium and nickel-based catalysts that operate efficiently without phosphine ligands, as well as manganese complexes where the ligand framework is integral to the catalytic mechanism. rsc.orgcnr.itnih.gov

Other Transition-Metal Catalyzed Reactions (e.g., Olefin Oligomerization, Cyclopropanation, Allylic Alkylation)

Complexes of this compound are instrumental in a variety of other transition-metal-catalyzed reactions, leveraging the ligand's unique steric and electronic properties.

Olefin Oligomerization The oligomerization of olefins to produce linear alpha-olefins and other valuable hydrocarbon products is a significant industrial process. Catalysis in this field is typically dominated by systems based on nickel, zirconium, or main group metals like gallium and zinc. researchgate.netnih.govosti.govgoogle.com While the performance of these catalysts is highly dependent on the supporting ligands, the specific use of monodentate this compound as a primary ligand in these systems is not widely reported in the surveyed literature. Catalyst design in this area often focuses on bidentate ligands such as α-diimines or metallocene frameworks that define the coordination sphere of the metal and influence chain growth and termination pathways. nih.govgoogle.com

Cyclopropanation Cyclopropanation is a fundamental organic transformation for synthesizing three-membered carbocyclic rings. This reaction is commonly catalyzed by copper, rhodium, or palladium complexes. The choice of ligand is critical for controlling the stereoselectivity of the reaction. However, the application of this compound in prominent cyclopropanation methodologies, such as those involving diazo compounds or sulfoxonium ylides, is not extensively documented. Research has often highlighted the effectiveness of other ligand classes, such as bis(oxazolines) in copper catalysis, in achieving high enantioselectivity. organic-chemistry.org

Allylic Alkylation Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a powerful method for C-C bond formation. wikipedia.org The phosphine ligand is a key component of the catalytic system, influencing reactivity and selectivity. P-chiral phosphine/sulfide hybrid ligands, which are synthesized from optically active tert-butylmethylphosphine-borane, have demonstrated high catalytic activity and enantioselectivity in the palladium-catalyzed allylic alkylation of substrates like 1-acetoxy-1,3-diphenylprop-2-ene with malonate esters. researchgate.net The introduction of such P-chiral ligands, derived directly from the this compound framework, allows for the development of highly effective asymmetric allylic alkylation strategies. wikipedia.orgresearchgate.net

Relationship between Ligand Design and Catalytic Performance

Optimization of Steric and Electronic Properties for Enhanced Catalysis

The catalytic performance of a metal complex is intrinsically linked to the steric and electronic properties of its ligands. nih.govuu.nl For this compound, the combination of a sterically demanding tert-butyl group and a small methyl group creates a unique and highly effective ligand architecture. tcichemicals.com

The bulky tert-butyl group imparts significant steric hindrance around the metal center. This steric pressure can influence the coordination number of the metal, stabilize reactive intermediates, and control the substrate's approach, thereby enhancing selectivity. msu.edursc.org In contrast, the small methyl group creates asymmetry and allows for a less hindered quadrant, which can be crucial for substrate binding and product release.

Electronically, as an alkylphosphine, this compound is a strong sigma-donating (σ-donating) ligand. This electron-rich nature increases the electron density on the metal center, which can promote key catalytic steps such as oxidative addition. researchgate.net The rational design of bidentate ligands incorporating the tert-butylmethylphosphino moiety has led to the development of conformationally rigid and electron-rich systems that exhibit both high catalytic activity and excellent enantioselectivity. tcichemicals.comjst.go.jp

Impact of P-Stereogenicity on Enantioselectivity and Diastereoselectivity

When the phosphorus atom itself is a chiral center, the ligand is termed "P-stereogenic" or "P-chiral." The this compound framework is a cornerstone for creating some of the most successful P-chiral ligands used in asymmetric catalysis. nih.govnih.gov The synthesis of enantiomerically pure (R)- and (S)-tert-butylmethylphosphine-boranes provides key intermediates for building more complex and highly effective chiral ligands. researchgate.netnih.gov

Ligands bearing the tert-butylmethylphosphino group have demonstrated exceptional proficiency in a wide range of asymmetric reactions. nih.gov The combination of the bulky tert-butyl group, which restricts conformational flexibility and defines the chiral environment, with the stereogenic phosphorus center leads to superior enantio-induction. tcichemicals.comacs.org

Bidentate P-chiral ligands derived from this motif, such as QuinoxP* and BenzP*, are air-stable, crystalline solids that have found widespread use in academia and industry. jst.go.jpnih.gov Their rhodium complexes are particularly effective catalysts for the asymmetric hydrogenation of functionalized alkenes, consistently achieving excellent enantioselectivities. researchgate.netacs.org The high degree of enantio- and diastereoselectivity imparted by these ligands is a direct result of the well-defined and rigid chiral pocket created around the metal's active site by the P-stereogenic tert-butylmethylphosphino groups. tcichemicals.commcgill.ca

Table 1: Performance of Rhodium Complexes with P-Chiral Ligands Derived from this compound in Asymmetric Hydrogenation (Data derived from studies on ligands like QuinoxP and BenzP)

EntrySubstrateLigandSolventTemp (°C)H₂ (atm)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1Methyl (Z)-α-acetamidocinnamate(R,R)-QuinoxPToluene25101>9999
2Methyl (Z)-α-acetamidoacrylate(R,R)-QuinoxPToluene25100.5>99>99
3(Z)-1-Acetamido-1-propenylbenzene(R,R)-BenzPTHF251012>9998
4Methyl (Z)-α-acetamidocinnamate(R,R)-BenzPToluene25101>99>99

Mechanistic Investigations of Tert Butyl Methyl Phosphane Catalyzed Reactions

Elucidation of Detailed Catalytic Cycles

Tert-butyl(methyl)phosphane (PMetBu₂) is employed as a ligand in several important catalytic reactions, including nickel-catalyzed cycloadditions and ruthenium-catalyzed olefin metathesis. The catalytic cycles for these transformations are defined by a sequence of elementary steps involving the metallic center, with the phosphine (B1218219) ligand modulating the stability and reactivity of the intermediates.

Nickel-Catalyzed [2+2+2] Cycloadditions: In the nickel(0)-catalyzed [2+2+2] cycloaddition of imines and alkynes, PMetBu₂ has been shown to be a highly effective ligand, outperforming less bulky or less basic phosphines. researchgate.netrsc.org The proposed catalytic cycle (Figure 1) commences with the coordination of the substrates to the Ni(0)-PMetBu₂ complex.

Step 1: Oxidative Coupling: The cycle begins with the coordination of an imine and an alkyne to the Ni(0) center. This is followed by an oxidative coupling to form a five-membered aza-nickelacycle intermediate.

Step 2: Alkyne Insertion: A second alkyne molecule coordinates to the nickel center and subsequently inserts into the Ni-C bond of the nickelacycle, expanding the ring to a seven-membered aza-nickelacycle. rsc.org

Step 3: Reductive Elimination: The final step is the reductive elimination from the seven-membered nickelacycle, which releases the 1,2-dihydropyridine product and regenerates the active Ni(0)-PMetBu₂ catalyst, allowing it to re-enter the cycle. rsc.org

Ruthenium-Catalyzed Olefin Metathesis: In Ru-catalyzed olefin metathesis, PMetBu₂ is recognized as one of the most effective phosphine ligands for catalyst systems generated in situ. researchgate.net The generally accepted mechanism for Grubbs-type catalysts, which applies here, is primarily dissociative (Figure 2). researchgate.netrsc.org

Step 1: Initiation (Phosphine Dissociation): The cycle starts with the dissociation of one phosphine ligand from the 16-electron precatalyst, generating a highly reactive 14-electron intermediate. researchgate.netrsc.org The steric bulk and electron-donating nature of PMetBu₂ influence the rate of this crucial initiation step.

Step 2: Olefin Coordination: The incoming olefin substrate coordinates to the 14-electron ruthenium species.

Step 3: [2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the alkylidene ligand to form a four-membered ruthenacyclobutane intermediate. researchgate.netbeilstein-journals.org

Step 4: [2+2] Retro-Cycloaddition: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition to release the product olefin and form a new ruthenium alkylidene complex.

Step 5: Propagation: This new alkylidene complex can then react with another molecule of the substrate olefin, propagating the catalytic cycle.

Identification and Spectroscopic Characterization of Key Reaction Intermediates

The direct observation and characterization of intermediates are crucial for validating a proposed catalytic cycle. Spectroscopic techniques, particularly ³¹P NMR, are invaluable for this purpose. While comprehensive studies detailing all intermediates for PMetBu₂-ligated systems are not as common as for more traditional phosphines, key intermediates have been identified in related systems and some have been characterized with PMetBu₂.

In Ni-catalyzed cycloadditions, five- and seven-membered nickelacycles are proposed as the key intermediates. rsc.org Stoichiometric studies on related systems have allowed for the isolation and characterization of such species. For the Ni(0)-catalyzed cycloaddition of N-sulfonyl imines and alkynes, the formation of the seven-membered aza-nickelacycle was confirmed, which upon heating, reductively eliminated the final product. rsc.org

For rhodium complexes, various species containing the PMetBu₂ ligand have been synthesized and characterized, providing models for potential catalytic intermediates. These include dioxygen adducts and dihydro complexes formed from the reaction of precursor complexes with O₂ and H₂, respectively. researchgate.net

The ³¹P NMR chemical shift is a sensitive probe of the electronic and steric environment of the phosphorus atom. The free PMetBu₂ ligand exhibits a ³¹P NMR signal at approximately δ 10.8 ppm. researchgate.net Upon coordination to a metal center or oxidation, this value changes significantly, allowing for the monitoring of reactions. For example, phosphine oxides, which are products of catalyst deactivation, show distinct chemical shifts. The table below lists the ³¹P NMR data for the free ligand and related oxidized species.

CompoundDescription³¹P NMR Chemical Shift (δ, ppm)Reference
This compoundFree Ligand10.8 researchgate.net
(R)-tert-Butyl(phenyl)phosphine OxideRelated Phosphine Oxide47.43 mcgill.ca
(R)-tert-Butyl(4-cyanophenyl)phosphine OxideRelated Phosphine Oxide44.87 mcgill.ca

Kinetic Studies of Elementary Steps within Catalytic Cycles

Kinetic analysis provides quantitative insight into the rates of individual steps within a catalytic cycle, helping to identify the rate-determining step (RDS). For many phosphine-catalyzed reactions, a key kinetic event is the dissociation of the phosphine ligand to create a vacant coordination site.

In Ru-catalyzed olefin metathesis, phosphine dissociation is a crucial step that initiates the catalytic cycle. researchgate.net Catalyst systems utilizing PMetBu₂ have demonstrated high efficacy, achieving initial turnover rates of approximately 1000 min⁻¹ in the self-metathesis of 1-octene (B94956), suggesting that the elementary steps are rapid. researchgate.net

For palladium-catalyzed cross-coupling reactions, kinetic studies of systems with bulky, electron-rich phosphines (similar to PMetBu₂) have revealed important trends. The oxidative addition step is often accelerated by electron-donating ligands that increase the nucleophilicity of the Pd(0) center. nih.gov Conversely, reductive elimination is often facilitated by steric bulk on the phosphine ligand, which destabilizes the higher-coordinate Pd(II) intermediate, promoting product formation. nih.gov Kinetic studies on C-N cross-coupling reactions using other biaryl phosphine ligands have shown that the reaction can have an inverse dependence on the concentration of both the amine and aryl halide coupling partners, pointing to a complex reaction network for oxidative addition where substrate binding can inhibit the catalyst. mit.edu

While specific rate constants for elementary steps involving PMetBu₂ are not extensively documented, the table below summarizes key kinetic findings for mechanistically related systems.

Reaction TypeLigand SystemKinetic ObservationImplicationReference
Olefin MetathesisRu / PMe(t-Bu)₂Turnover rates of ~1000 min⁻¹ for 1-octene metathesis.The overall catalytic cycle is very fast. researchgate.net
Olefin MetathesisGrubbs-type CatalystsPhosphine dissociation is a crucial initiation step.The M-P bond strength is a key kinetic parameter. researchgate.net
C-N Cross-CouplingPd / BiarylphosphinesInverse dependence on substrate concentration observed.Substrates can form off-cycle, inhibitory complexes. mit.edu
C-C Cross-CouplingPd / P(t-Bu)₃Bulky ligands accelerate reductive elimination.Steric pressure at the metal center drives product formation. nih.gov

Transition State Analysis and Energy Landscape Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energy landscapes of catalytic cycles. These studies calculate the energies of intermediates and transition states, providing a detailed picture of the reaction pathway and the origins of selectivity.

For Ru-catalyzed olefin metathesis, DFT studies have explored the entire energy landscape. beilstein-journals.orgresearchgate.net These calculations confirm that the dissociative mechanism, involving the loss of a phosphine ligand to form a 14-electron active species, is energetically favored over an associative pathway. researchgate.net The calculations also analyze the energetics of olefin coordination and the subsequent formation of the metallacyclobutane intermediate, which is the central feature of the metathesis mechanism.

In the context of Ni-catalyzed cycloadditions, DFT calculations have been used to elucidate the mechanism and explain observed selectivities. acs.orgnih.govmdpi.com For the [3+2+2] cycloaddition of alkylidenecyclopropanes, computational data support a mechanism initiated by the insertion of nickel into the cyclopropane (B1198618) ring to form a nickelacyclobutane. Subsequent carbometalation steps leading to larger nickelacycles are calculated to be significantly more favorable when a phosphine ligand is coordinated to the nickel center. acs.org

Although DFT studies focusing specifically on PMetBu₂ are limited, calculations on catalysts with related phosphines like PMe₃ and P(tBu)₃ in Suzuki-Miyaura coupling provide valuable insights. researchgate.net These studies quantify how ligand properties affect the energy barriers of key steps. For instance, the oxidative addition step is found to be primarily governed by the electronic properties of the phosphine, whereas transmetalation and reductive elimination are controlled by a combination of steric and electronic effects. researchgate.net

Catalytic SystemComputational FindingMechanistic InsightReference
Ru-Olefin MetathesisDissociative pathway is energetically favored over associative pathway.Confirms the necessity of phosphine dissociation for catalyst activity. researchgate.net
Ni-CycloadditionCarbometalation steps are more favorable with a coordinated phosphine.The phosphine ligand stabilizes key intermediates and transition states. acs.org
Pd-Suzuki Coupling (with PMe₃/P(t-Bu)₃)Oxidative addition is controlled by electronics; reductive elimination by sterics and electronics.Provides a quantitative model for ligand effects on elementary steps. researchgate.net

Investigation of Catalyst Activation and Deactivation Pathways

Catalyst Activation: Modern cross-coupling reactions frequently employ well-defined, air-stable Pd(II) precatalysts that are designed for efficient activation. A notable example is the Buchwald G3 precatalyst, (t-Bu)₂PMe-Pd-G3, which incorporates the this compound ligand. nih.govsigmaaldrich.com These precatalysts typically activate upon exposure to a base in the reaction mixture. The activation process involves the reduction of Pd(II) to Pd(0), generating the monoligated L-Pd(0) species (where L = PMetBu₂), which is widely considered the active catalyst that enters the oxidative addition step. nih.govuvic.ca The design of these precatalysts ensures that this activation is rapid and efficient, minimizing induction periods and improving catalyst performance.

Catalyst Deactivation: Catalyst deactivation can occur through several mechanisms, leading to a loss of catalytic activity over time.

Phosphine Oxidation: Electron-rich phosphines like PMetBu₂ are susceptible to oxidation by trace oxygen, forming the corresponding phosphine oxide. This oxidized phosphine can no longer coordinate effectively to the metal center, leading to catalyst degradation.

Cyclometalation: Bulky phosphines can undergo intramolecular C-H activation to form stable, but often catalytically inactive, palladacycles. For example, the related ligand tri-tert-butylphosphine (B79228) is known to react with palladium acetate (B1210297) to form a cyclometalated complex, which represents a deactivation pathway. researchgate.net

Formation of Off-Cycle Species: The active catalyst can be sequestered into inactive or less active forms. In palladium catalysis, this can include the formation of stable Pd(I) dimers or the precipitation of palladium black (Pd(0) nanoparticles) if the ligands are not sufficiently stabilizing. nih.govwiley.com The use of strongly coordinating and sterically bulky ligands like PMetBu₂ helps to suppress the formation of palladium nanoparticles. nih.gov

Computational Chemistry Approaches for Tert Butyl Methyl Phosphane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phosphine (B1218219) ligands, offering a balance between accuracy and computational cost.

Theoretical Prediction of Ligand Electronic and Steric Properties

DFT calculations are instrumental in predicting the electronic and steric properties of phosphine ligands, which are crucial for their function in catalysis. Key descriptors include the Tolman electronic parameter (TEP) and the cone angle.

The TEP, a measure of a ligand's electron-donating or -withdrawing ability, can be calculated using DFT by determining the A1 symmetric carbonyl stretching frequency in a model complex like L-Ni(CO)₃. chemrxiv.org For instance, DFT calculations have been used to determine TEP values for a wide range of phosphine ligands, showing good correlation with experimental data. chemrxiv.org The steric bulk of a ligand is often quantified by the Tolman cone angle, which can also be calculated from DFT-optimized geometries. researchgate.net For example, computational studies on Me₄tBuXPhos revealed a smaller cone angle compared to XPhos, suggesting reduced steric hindrance. smolecule.com

Below is a table showcasing theoretically predicted properties for phosphine ligands, including those related to tert-butyl(methyl)phosphane systems.

Ligand FamilyPropertyComputational MethodFinding
Dialkylbiaryl PhosphinesCone AngleDFTMe₄tBuXPhos has a smaller cone angle (171.2°) than XPhos (206.2°), indicating less steric bulk. smolecule.com
NeopentylphosphinesSolid Cone AngleDFTReplacing tert-butyl groups with neopentyl groups increases the ligand's steric demand. nsf.gov
Xantphos-based LigandsNatural Bite AngleDFTt-Bu-xantphos ligands exhibit larger bite angles (126.80–127.56°) than Ph-xantphos ligands (111.89–114.18°) due to the bulky tert-butyl groups. wgtn.ac.nz
Pyridinyl-substituted DiphosphinesHOMO/LUMO EnergiesDFTThe HOMO is localized on the phosphorus atoms (-5.2 eV), while the LUMO is on the pyridinyl rings (-1.8 eV), facilitating oxidative addition. vulcanchem.com

Computational Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are pivotal in mapping out the intricate details of reaction mechanisms involving phosphine ligands. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that reveal the most likely reaction pathways.

For example, DFT has been used to investigate the Staudinger reaction of substituted phosphanes and azides, revealing that all studied systems proceed through a cis-transition state. ubc.ca In the context of palladium-catalyzed alkoxycarbonylation, DFT studies have helped to elucidate the mechanisms, showing how ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPX) influence the reaction pathway. rsc.org DFT has also been employed to study the mechanism of Ru(II)-catalyzed hydroboration of alkynes, identifying key intermediates and transition states. acs.org

Characterization of Transition States and Activation Barriers

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which represent the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, a critical factor in determining reaction rates.

For instance, in a study on the isomerization of hexa-tert-butyl-octaphosphane, DFT calculations identified a C₂ᵥ-symmetrical transition state and an activation energy that agreed well with experimental observations. d-nb.info Similarly, DFT and the multicomponent artificial force-induced reaction (MC-AFIR) method were used to study an iron-catalyzed cross-coupling reaction, where the C-C bond formation was identified as the selectivity-determining step. acs.org The calculated activation barriers for the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides were also found to be in good agreement with experimental values. amelica.org

The following table summarizes key findings from DFT studies on transition states and activation barriers in reactions involving tert-butyl phosphine-related systems.

Reaction SystemFindingComputational Method
Isomerization of hexa-tert-butyl-octaphosphaneIdentified a C₂ᵥ-symmetrical transition state and calculated an activation energy of +32.6 kJ mol⁻¹. d-nb.infoDFT (PBE0-D3/def2-TZVP)
Iron-Catalyzed Cross-CouplingC-C bond formation is the selectivity-determining step, with the origin of enantioselectivity being the deformation of the phenyl ligand induced by the bulky tert-butyl group. acs.orgDFT and MC-AFIR
Decomposition of t-butyl methyl etherThe calculated activation free energy for the HCl-catalyzed reaction (133.9 kJ/mol) is in good agreement with the experimental value (134.3 kJ/mol). amelica.orgDFT
Ring-Opening Polymerization of Methyl Ethylene PhosphateThe reaction is preferentially catalyzed by mononuclear Mg complexes due to a lower activation barrier compared to the binuclear mechanism. mdpi.comDFT (B3PW91/DGTZVP)

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is powerful, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more efficient alternative for exploring the conformational landscape of flexible molecules like phosphine ligands.

MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. This allows for rapid energy minimization and conformational searching. osti.gov For complex catalytic systems where standard force fields may lack parameters for certain atoms or groups, quantum mechanical calculations (often DFT) are used to derive these parameters. acs.org

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, allowing for the study of its dynamic behavior over time. arxiv.orgresearchgate.net This is particularly useful for understanding how ligand flexibility and conformational changes influence catalytic activity. For instance, MD simulations have been used to study the conformational characteristics of complex Ru catalysts with phosphine and NHC ligands, which are closely linked to their catalytic activity. acs.org

A study on a series of di-tert-butylphosphines used molecular mechanics calculations to predict equilibrium conformations, which showed twisted tert-butyl groups and, in some cases, a twist about the P-R bond. epa.gov

Application of Machine Learning in Predictive Ligand Design

Machine learning (ML) is rapidly emerging as a powerful tool to accelerate the discovery and design of new phosphine ligands. By training models on large datasets of computational or experimental data, ML can predict the properties and performance of new, unstudied ligands with remarkable speed and accuracy.

One significant application is the prediction of the Tolman electronic parameter (TEP). Researchers have developed ML models that can predict TEP values from simple connectivity-based descriptors derived from a ligand's SMILES string, achieving errors of less than 1 cm⁻¹ compared to DFT-calculated values. chemrxiv.orgacs.org These models allow for the rapid screening of vast virtual libraries of phosphine ligands. chemrxiv.orgacs.org

ML is also being used to predict reaction outcomes. For example, a Δ-machine learning method was used to study a Rh-catalyzed C-H activation, successfully identifying optimal ligands that minimize the reaction energy. rsc.org In another study, an equivariant graph neural network was used in QM/MM simulations to investigate the ligation states of phosphine ligands, achieving a significant speed-up over traditional DFT methods while maintaining good accuracy. tuwien.attuwien.at ML models are also being developed to predict catalyst structures and guide the design of new catalysts for specific reactions. udel.edu

The table below highlights some applications of machine learning in the study of phosphine ligands.

Application AreaMachine Learning ApproachKey Finding
TEP PredictionRegressor-type models with connectivity-based descriptorsNearly instantaneous and highly accurate prediction of TEP values for thousands of phosphine ligands. chemrxiv.orgacs.org
Catalyst ScreeningΔ-machine learning with electron density and SOAP featuresIdentified new phosphine ligands for Rh-catalyzed C-H activation with significantly lower reaction energies. rsc.org
Reaction SimulationEquivariant graph neural network in QM/MM simulationsAchieved a 10⁵ speed-up in simulations of Ni-phosphine complexes compared to pure DFT, with high accuracy. tuwien.attuwien.at
Ligand DesignGraph neural network with structural descriptorsDeveloped a model to predict the activation energy in Pd-catalyzed Sonogashira coupling based on ligand structure. semanticscholar.org

Future Perspectives and Emerging Research Directions in Tert Butyl Methyl Phosphane Chemistry

Design and Synthesis of Advanced tert-Butyl(methyl)phosphane Ligand Architectures

The development of new phosphine (B1218219) ligands is central to advancing transition-metal catalysis. While simple phosphines are effective, the future lies in the creation of more complex and tailored ligand architectures to achieve higher activity and selectivity. A significant area of research is the synthesis of P-chirogenic ligands, where the phosphorus atom itself is a stereocenter.

Enantiopure tert-butylmethylphosphine borane (B79455) has emerged as a critical intermediate for this purpose. bohrium.comresearchgate.net Its stability and well-defined stereochemistry allow for its use in the synthesis of more complex, air-stable P-chirogenic diphosphine ligands. bohrium.com The phosphine borane is synthesized efficiently in one pot from tert-butylmethylphosphinous acid–borane, which is available in both enantiomeric forms. researchgate.net This intermediate can then be reacted with various electrophiles to construct intricate ligand frameworks. bohrium.com

Notable examples of advanced ligands derived from this chemistry include QuinoxP* and BenzP*. bohrium.com These ligands incorporate the tert-butyl(methyl)phosphino group into a larger, rigid scaffold, such as a quinoxaline (B1680401) or benzene (B151609) ring system. bohrium.comd-nb.info The synthesis of these ligands is often modular, allowing for the systematic variation of substituents to fine-tune their properties for specific applications. d-nb.info For instance, the stepwise coupling of chiral phosphine modules with an electrophilic core like 2,3-dichloroquinoxaline (B139996) enables the creation of a library of related ligands. d-nb.info This modularity is essential for developing structure-activity relationships and for the computational-assisted design of next-generation catalysts. d-nb.info

Another innovative approach is the use of an "umpolung" strategy, which reverses the typical reactivity of the phosphorus center. This method allows for the synthesis of diverse di-tert-alkylphosphine building blocks via the SN1 alkylation of in-situ generated phosphine gas (PH₃). worktribe.com The resulting products, isolated as air-stable and odorless phosphonium (B103445) salts, can be used directly to prepare new ligand classes, significantly expanding the accessible ligand space beyond commercially available options. worktribe.com

Ligand ArchitecturePrecursor/MethodKey FeaturesResearch Focus
P-Chirogenic Diphosphines Enantiopure tert-butylmethylphosphine boranePhosphorus atom is the stereocenter; often electron-rich.Asymmetric Catalysis
QuinoxP LigandsModular synthesis from 2,3-dichloroquinoxaline and phosphine modulesRigid quinoxaline backbone; tunable steric and electronic properties.Asymmetric Hydrogenation, Cross-Coupling
BenzP LigandsSynthesis from enantiopure tert-butylmethylphosphine boraneAir-stable crystalline solids; high catalytic efficiency.Asymmetric Hydrogenation
Di-tert-alkylphosphine Surrogates "Umpolung" strategy via PH₃ alkylationAir-stable, odorless phosphonium salt precursors; structural diversity.Expansion of Ligand Space, Cross-Coupling

Table 1: Summary of advanced ligand architectures based on this compound and related motifs.

Expansion of Catalytic Applications to New Chemical Transformations

Ligands based on this compound are instrumental in expanding the scope of homogeneous catalysis beyond traditional reactions. While its utility in various cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira is well-established, current research is pushing these catalysts into more challenging and novel transformations. sigmaaldrich.com

A major area of expansion is in asymmetric catalysis. Rhodium complexes bearing P-chirogenic ligands derived from this compound, such as BenzP*, have demonstrated exceptionally high enantioselectivity in the asymmetric hydrogenation of various enamides. bohrium.com These reactions are fundamental for the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. jst.go.jp

Furthermore, these bulky, electron-rich phosphine ligands are proving to be highly effective in the activation of strong chemical bonds, particularly C–H bonds. tcichemicals.com C–H activation is a highly sought-after transformation as it allows for the direct functionalization of ubiquitous but typically inert C–H bonds, offering more atom-economical and efficient synthetic routes compared to traditional methods that require pre-functionalized starting materials. tcichemicals.com For example, tert-butyl-substituted phosphine ligands have been successfully employed in the enantioselective C(sp³)–H arylation to create complex cyclic structures. snnu.edu.cn Recent research has also explored the activation of C-H bonds through novel mechanisms, such as those involving transient radical ion pairs generated from phosphines and quinones. wiley.com

The development of ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB) has enabled highly efficient and selective alkoxycarbonylation reactions, which are used in the large-scale industrial production of compounds like methyl methacrylate (B99206). nih.govunits.it The unique properties of this ligand also allow for isomerizing carbonylations, transforming internal alkenes into valuable linear esters. nih.govunits.it

Chemical TransformationLigand Type / Catalyst SystemSignificance
Asymmetric Hydrogenation Rh-BenzP* and other P-chirogenic phosphinesProvides access to enantiomerically pure compounds, crucial for pharmaceuticals. bohrium.com
C–H Bond Activation/Arylation Palladium complexes with tert-butyl-substituted phosphines (e.g., BINEPINE)Enables direct functionalization of hydrocarbons, improving synthetic efficiency. snnu.edu.cn
Isomerizing Alkoxycarbonylation Palladium complexes with 1,2-DTBPMBHigh-selectivity conversion of internal alkenes to linear esters for industrial applications. nih.govunits.it
Electrochemical N-H/P-H Cross-Coupling Di-tert-butylphosphine (B3029888) with indolesA novel, sustainable method for synthesizing N-phosphinoindoles, which are versatile intermediates. rsc.org
Homolytic C-H Bond Activation Phosphine-quinone radical ion pairsExplores new radical-based mechanisms for bond activation. wiley.com

Table 2: Emerging catalytic applications utilizing this compound and related ligands.

Development of Integrated Experimental and Computational Methodologies

The synergy between experimental investigation and computational modeling has become an indispensable tool in modern chemical research, particularly in the intricate field of catalysis. This integrated approach is accelerating the development and understanding of catalysts based on this compound and its derivatives. nih.gov

Experimental techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and kinetic studies provide crucial data on the structure, dynamics, and performance of catalytic systems. bohrium.comacs.org For instance, NMR can be used to study the mechanism of reactions like asymmetric hydrogenation in real-time, while X-ray diffraction of metal complexes reveals precise bond distances and angles that are critical to reactivity. bohrium.com

Complementing these experiments, computational methods, primarily Density Functional Theory (DFT), offer profound insights into reaction mechanisms that are often inaccessible through experimentation alone. researchgate.net DFT calculations can be used to map the entire catalytic cycle, identifying the structures and energies of reactants, transition states, and intermediates. researchgate.netresearchgate.net This allows researchers to understand the factors controlling reaction rates and selectivity. For example, computational studies on Suzuki-Miyaura coupling have quantified how the steric and electronic properties of different phosphine ligands influence key steps like oxidative addition and reductive elimination. researchgate.net

This integrated strategy is particularly powerful for ligand design. d-nb.info A "computational-study-assisted ligand design sequence" can be employed where computational models predict which structural modifications to a ligand scaffold are most likely to improve catalytic performance. d-nb.info These predictions then guide synthetic efforts, making the process of discovering new, high-performance ligands more rational and efficient. d-nb.info Studies combining experimental and computational approaches have been vital in elucidating the mechanisms of complex processes, including reductive elimination from palladium centers and isomerization reactions in metal clusters. nih.govunt.edu

MethodologyApplication in Phosphine ChemistryInsights Gained
Experimental (NMR, X-ray, Kinetics) Characterization of catalyst resting states and intermediates; measurement of reaction rates.Provides empirical data on catalyst structure, stability, and performance. bohrium.comacs.org
Computational (DFT) Mapping of catalytic cycles; calculation of transition state energies; analysis of ligand steric/electronic effects.Elucidation of detailed reaction mechanisms; prediction of catalyst behavior. researchgate.netresearchgate.net
Integrated Approach Combining DFT predictions with experimental validation.Rationalizes observed selectivity; guides the design of improved ligand architectures. bohrium.comd-nb.info

Table 3: The role of integrated experimental and computational methods in studying phosphine ligands.

Exploration of Sustainable and Green Chemistry Aspects

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research and industrial processes. The development and application of this compound-based catalysts align well with these principles in several key areas. unsw.edu.auopcw.org

The most significant contribution is through the principle of catalysis. unsw.edu.au Catalytic reactions, which use small amounts of a catalyst to generate large quantities of product, are inherently greener than stoichiometric processes that generate significant waste. globalacademicgroup.com The high efficiency and selectivity of many palladium and rhodium catalysts bearing this compound-derived ligands directly contribute to waste prevention and high atom economy. bohrium.comtcichemicals.com

Research is also focused on developing more robust and practical catalysts. The synthesis of air-stable ligands, such as QuinoxP* and BenzP*, is a notable advancement. bohrium.com Their stability simplifies handling, reduces the need for inert atmosphere techniques, and minimizes catalyst decomposition, thereby preventing waste and improving process efficiency. bohrium.com

Furthermore, the drive for sustainability encourages the use of environmentally benign solvents and reaction conditions. acs.orgrsc.org Research into catalyst-free hydrophosphination reactions, which form P-C bonds with 100% atom economy and can be performed in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), represents a move towards more sustainable synthetic routes for the phosphine ligands themselves. rsc.org Additionally, the use of safer solvents in catalytic reactions and purifications, such as replacing dichloromethane (B109758) with methyl tert-butyl ether (MTBE), is a practical step towards reducing environmental impact. unsw.edu.auacs.org The ultimate goal is to design catalytic processes that are not only efficient and selective but also safe, energy-efficient, and based on renewable resources where possible. researchgate.net

Green Chemistry PrincipleApplication in this compound Research
1. Waste Prevention High selectivity of catalysts minimizes byproduct formation.
2. Atom Economy C-H activation and hydrophosphination reactions incorporate most atoms from reactants into the final product. tcichemicals.comrsc.org
5. Safer Solvents & Auxiliaries Research into using greener solvents like 2-MeTHF and replacing hazardous ones like dichloromethane with MTBE. acs.orgrsc.org
6. Design for Energy Efficiency Development of highly active catalysts that can operate under milder (lower temperature and pressure) conditions.
9. Catalysis The primary application of these phosphines is as ligands in highly efficient catalytic systems, replacing stoichiometric reagents. unsw.edu.auglobalacademicgroup.com

Table 4: Alignment of research in this compound chemistry with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tert-Butyl(methyl)phosphane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or ligand exchange reactions. For example, in gold(I) complexes, sterically demanding ligands like this compound are prepared by reacting tert-butylphosphine precursors with gold chloride under inert conditions. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to avoid byproducts such as phosphine oxides. Elemental analysis and <sup>1</sup>H-NMR (δ 1.28 ppm, JHP = 1.23 Hz for tert-butyl protons) are used to confirm purity and structure .

Q. How can researchers characterize the steric and electronic properties of this compound in coordination chemistry?

  • Methodological Answer : The steric bulk of this compound can be quantified using Tolman’s cone angle, while its electronic properties are assessed via <sup>31</sup>P-NMR chemical shifts and IR spectroscopy of metal-phosphine complexes. For example, in gold(I) complexes, <sup>1</sup>H-NMR coupling constants (JHP) and downfield shifts in <sup>31</sup>P-NMR provide insights into ligand-metal interactions . Comparative studies with less bulky phosphines (e.g., triphenylphosphine) highlight its unique steric effects .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Due to its pyrophoric nature and potential toxicity, handling requires inert atmospheres (e.g., nitrogen/argon gloveboxes), flame-resistant lab gear, and emergency protocols for phosphine exposure. Safety data sheets (SDS) recommend immediate medical consultation if inhaled or exposed to skin. Stability tests under varying temperatures and humidity should precede large-scale experiments .

Advanced Research Questions

Q. How do steric effects of this compound influence catalytic activity in transition-metal complexes?

  • Methodological Answer : Steric hindrance from the tert-butyl group can suppress undesired side reactions (e.g., dimerization) in catalysis. For example, in gold(I) complexes, bulky ligands stabilize low-coordinate metal centers, enhancing selectivity in C–H activation or cross-coupling reactions. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) are used to correlate ligand structure with catalytic turnover .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies in reactivity often arise from impurities (e.g., phosphine oxides) or solvent effects. Researchers should:

  • Validate purity via elemental analysis and chromatography.
  • Replicate experiments under strictly controlled conditions (e.g., solvent degassing).
  • Use <sup>31</sup>P-NMR to detect trace oxidized species.
    Cross-referencing with structurally analogous phosphines (e.g., tri(tert-butyl)phosphine) can isolate steric vs. electronic contributions .

Q. How can this compound be modified to enhance stability in aqueous or oxidative environments?

  • Methodological Answer : Stability improvements involve:

  • Steric shielding : Introducing electron-withdrawing substituents on the phosphine backbone.
  • Encapsulation : Embedding the phosphine in dendrimers or metal-organic frameworks (MOFs).
  • Coordination tuning : Pairing with redox-active metals (e.g., Ru or Ir) to mitigate oxidation. Accelerated aging tests (e.g., exposure to H2O2) and XPS analysis track degradation pathways .

Q. What are the challenges in synthesizing enantiopure this compound derivatives, and how can they be addressed?

  • Methodological Answer : Chirality induction requires asymmetric synthesis or resolution techniques:

  • Chiral auxiliaries : Use of enantiopure tert-butyl precursors in ligand synthesis.
  • Chromatographic resolution : Chiral HPLC or crystallization with resolving agents.
  • Dynamic kinetic resolution : Catalytic asymmetric phosphorylation. Characterization via circular dichroism (CD) and X-ray crystallography confirms enantiopurity .

Key Research Gaps and Future Directions

  • Mechanistic studies on this compound’s role in photoredox catalysis.
  • Environmental impact assessments of phosphine degradation products.
  • Development of hybrid ligands combining this compound with bioinspired motifs for asymmetric catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.